

# (R)-FL118: A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B10831615

[Get Quote](#)

**(R)-FL118**, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analogue that has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its discovery, development timeline, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

## Discovery and Initial Characterization

**(R)-FL118** was identified through a high-throughput screening (HTS) of compound libraries using a cancer cell-based survivin-reporter system.<sup>[1][2][3]</sup> The goal was to find small molecules that could inhibit the expression of survivin, a key anti-apoptotic protein overexpressed in many cancers.<sup>[3][4][5]</sup> While structurally similar to the topoisomerase I (Top1) inhibitor irinotecan, FL118 exhibited a distinct and more potent mechanism of action.<sup>[1][4][6][7]</sup> Early studies revealed that FL118's ability to inhibit cancer cell growth far exceeded its activity as a Top1 inhibitor.<sup>[1]</sup>

## Development Timeline

The development of FL118 has progressed from its initial discovery to preclinical and clinical evaluation. Key milestones are outlined below:

- Preclinical Development: Extensive *in vitro* and *in vivo* studies have been conducted to characterize the efficacy and safety of FL118. A significant breakthrough was the development of a Tween 80-free intravenous (i.v.) formulation, which improved the maximum

tolerated dose by three- to seven-fold compared to the initial intraperitoneal (i.p.) formulation. [8][9] Preclinical studies demonstrated superior antitumor activity compared to several standard-of-care chemotherapeutics, including irinotecan, topotecan, doxorubicin, and cisplatin.[1]

- Investigational New Drug (IND) Application: Canget BioTekpharma, a Roswell Park Cancer Institute spinoff, held a pre-IND meeting with the FDA in 2017.[10] The company has been actively pursuing an IND application to initiate clinical trials.[10]
- Orphan Drug Designation: In January 2024, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer.[11]
- Phase 1 Clinical Trials: A Phase 1 clinical trial for patients with advanced pancreatic ductal adenocarcinoma is currently underway to evaluate the safety, side effects, and optimal dose of FL118.[12][13][14][15] The trial involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[12][13][14]

## Mechanism of Action

FL118 exerts its anti-cancer effects through a multi-targeted approach, distinguishing it from other camptothecin analogues.

## Multi-Target Inhibition of Anti-Apoptotic Proteins

FL118 selectively inhibits the expression of several key anti-apoptotic proteins in a p53-independent manner.[1][3][4][16] This includes:

- Inhibitor of Apoptosis (IAP) Family: Survivin, XIAP, and cIAP2.[1][4][16]
- Bcl-2 Family: Mcl-1.[1][4][16]

By downregulating these proteins, FL118 promotes apoptosis in cancer cells.

## Interaction with DDX5

A key discovery in understanding FL118's mechanism of action is its direct binding to the oncoprotein DDX5 (p68).[17][18] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[17][18] DDX5 is a master regulator of multiple

oncogenic proteins, and its degradation by FL118 contributes to the downregulation of survivin, Mcl-1, XIAP, and cIAP2.[\[18\]](#)

## Overcoming Drug Resistance

A significant advantage of FL118 is its ability to overcome resistance to other chemotherapeutic agents, particularly irinotecan and topotecan.[\[6\]](#)[\[7\]](#)[\[19\]](#) This is attributed to the fact that FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to multidrug resistance.[\[6\]](#)[\[7\]](#)[\[19\]](#)[\[20\]](#)

## DNA Damage and Repair

Recent studies have shown that FL118 induces DNA damage and G2/M cell cycle arrest.[\[21\]](#)[\[22\]](#) A notable mechanism is the reduction of survivin levels, which in turn downregulates RAD51, a key protein in the homologous recombination repair pathway.[\[21\]](#)[\[22\]](#) This inhibition of DNA repair enhances its therapeutic efficacy.[\[21\]](#)[\[22\]](#)

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FL118 and a general workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: FL118 Mechanism of Action Signaling Pathway.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. The ASCO Post [ascopost.com]
- 9. Roswell Park Scientists Advance Findings About Novel, Low-Toxicity Anticancer Agent [bnmc.org]
- 10. RePORT } RePORTER [reporter.nih.gov]
- 11. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. FL118 for Pancreatic Cancer · Info for Participants · Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 16. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(R)-FL118: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10831615#r-fl118-discovery-and-development-timeline>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)